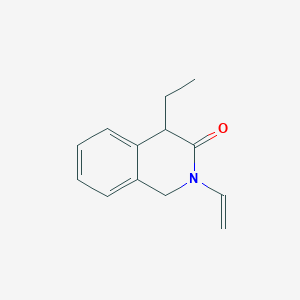
3(2h)-Isoquinolinone,2-ethenyl-4-ethyl-1,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- is a heterocyclic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization to form the isoquinolinone core. The reaction conditions often include acidic catalysts such as trifluoroacetic acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions: 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinolinone core. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Dihydroisoquinolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated isoquinolinone derivatives.
科学的研究の応用
3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
作用機序
The mechanism of action of 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
類似化合物との比較
Isoquinoline: A parent compound with a similar core structure but lacking the ethenyl and ethyl substituents.
Quinolinone: A related compound with a similar core structure but differing in the position and nature of substituents.
Pyridazinone: Another heterocyclic compound with similar biological activities but a different core structure.
Uniqueness: 3(2H)-Isoquinolinone, 2-ethenyl-4-ethyl-1,4-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethenyl and ethyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
2-ethenyl-4-ethyl-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C13H15NO/c1-3-11-12-8-6-5-7-10(12)9-14(4-2)13(11)15/h4-8,11H,2-3,9H2,1H3 |
InChIキー |
OVBLIQHRYVKTCV-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=CC=CC=C2CN(C1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
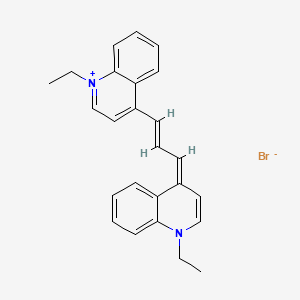

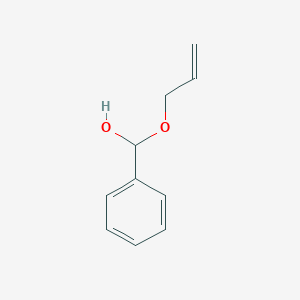
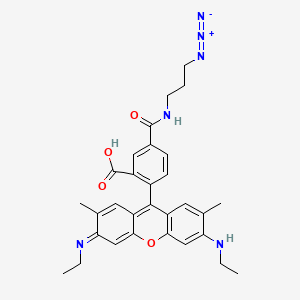
![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

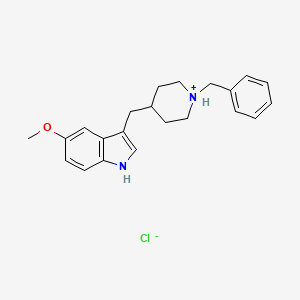
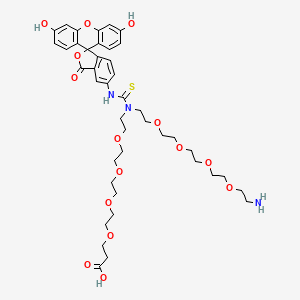
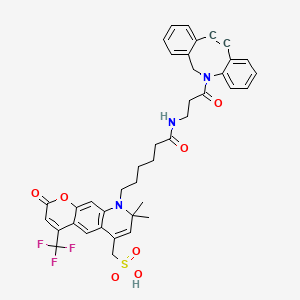
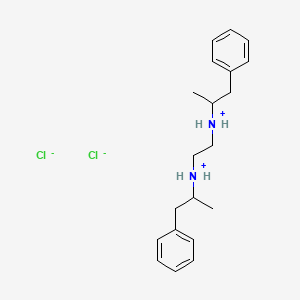

![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
